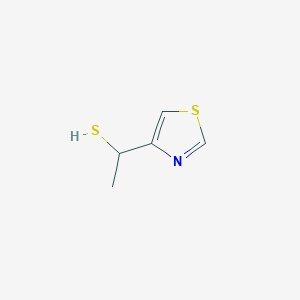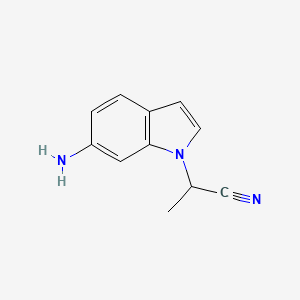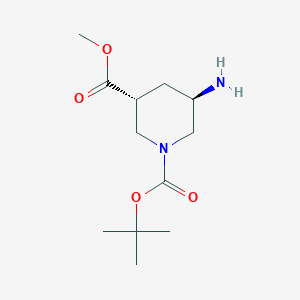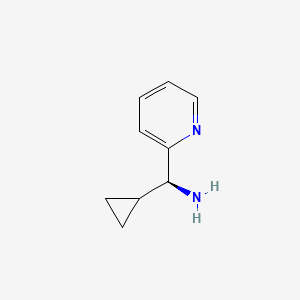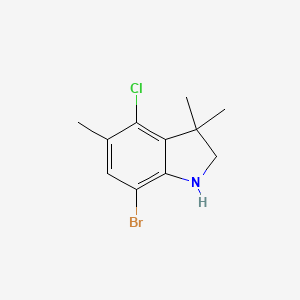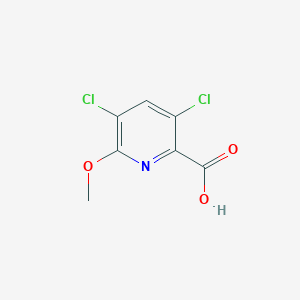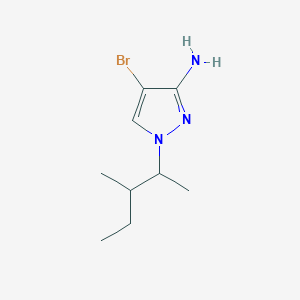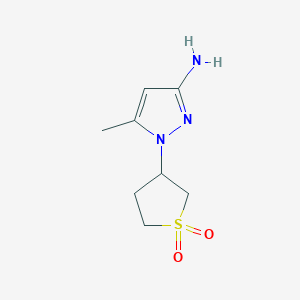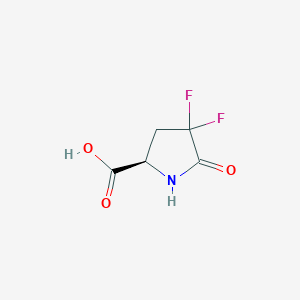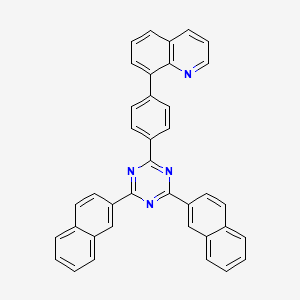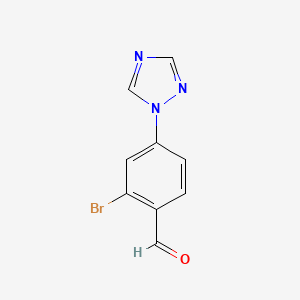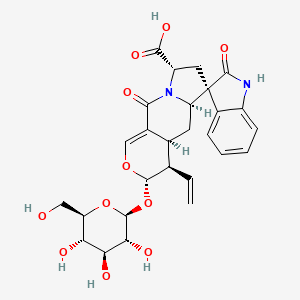
MappiodosideE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MappiodosideE is a unique compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MappiodosideE involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or methylation, to achieve the final structure of this compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may involve the use of high-pressure and high-temperature conditions to accelerate the reactions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: MappiodosideE undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are performed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
MappiodosideE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential to treat various diseases due to its unique reactivity and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mécanisme D'action
The mechanism of action of MappiodosideE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its therapeutic potential and to develop effective applications.
Comparaison Avec Des Composés Similaires
MappiodosideE is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MappiodosideA, MappiodosideB, and MappiodosideC share structural similarities with this compound.
Propriétés
Formule moléculaire |
C27H30N2O11 |
|---|---|
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
(3S,3'S,4'R,4'aS,5'aR,8'S)-4'-ethenyl-2,10'-dioxo-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-8'-carboxylic acid |
InChI |
InChI=1S/C27H30N2O11/c1-2-11-12-7-18-27(14-5-3-4-6-15(14)28-26(27)37)8-16(23(35)36)29(18)22(34)13(12)10-38-24(11)40-25-21(33)20(32)19(31)17(9-30)39-25/h2-6,10-12,16-21,24-25,30-33H,1,7-9H2,(H,28,37)(H,35,36)/t11-,12+,16+,17-,18-,19-,20+,21-,24+,25+,27+/m1/s1 |
Clé InChI |
MZNPJNSFCREQFS-PQKHNBROSA-N |
SMILES isomérique |
C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@H](N3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
SMILES canonique |
C=CC1C2CC3C4(CC(N3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


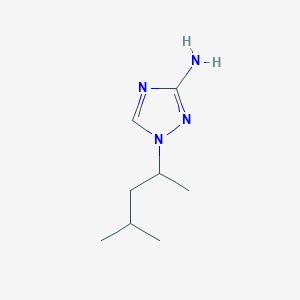
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
